5-Methyl-5-[6-(phenylselanyl)hexyl]pyrimidine-2,4,6(1H,3H,5H)-trione
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Overview
Description
5-Methyl-5-[6-(phenylselanyl)hexyl]pyrimidine-2,4,6(1H,3H,5H)-trione is a complex organic compound that belongs to the class of pyrimidine derivatives. This compound is characterized by the presence of a phenylselanyl group attached to a hexyl chain, which is further connected to a pyrimidine ring. The compound’s unique structure makes it a subject of interest in various fields of scientific research, including chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Methyl-5-[6-(phenylselanyl)hexyl]pyrimidine-2,4,6(1H,3H,5H)-trione typically involves multiple steps, starting with the preparation of the pyrimidine ring. One common method involves the condensation of urea with malonic acid derivatives under acidic or basic conditions to form the pyrimidine ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, the use of advanced purification techniques such as chromatography and crystallization ensures the removal of impurities and by-products.
Chemical Reactions Analysis
Types of Reactions
5-Methyl-5-[6-(phenylselanyl)hexyl]pyrimidine-2,4,6(1H,3H,5H)-trione undergoes various chemical reactions, including:
Oxidation: The phenylselanyl group can be oxidized to form selenoxide derivatives.
Reduction: Reduction of the pyrimidine ring can lead to the formation of dihydropyrimidine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the phenylselanyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Nucleophiles such as amines and thiols can be used under mild conditions to achieve substitution reactions.
Major Products Formed
Oxidation: Selenoxide derivatives.
Reduction: Dihydropyrimidine derivatives.
Substitution: Various substituted pyrimidine derivatives depending on the nucleophile used.
Scientific Research Applications
5-Methyl-5-[6-(phenylselanyl)hexyl]pyrimidine-2,4,6(1H,3H,5H)-trione has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use as a therapeutic agent in the treatment of various diseases.
Industry: Utilized in the development of new materials and as a catalyst in certain chemical reactions.
Mechanism of Action
The mechanism of action of 5-Methyl-5-[6-(phenylselanyl)hexyl]pyrimidine-2,4,6(1H,3H,5H)-trione involves its interaction with specific molecular targets and pathways. The phenylselanyl group is known to interact with thiol groups in proteins, leading to the modulation of enzyme activity and signaling pathways. Additionally, the pyrimidine ring can interact with nucleic acids, potentially affecting DNA and RNA synthesis.
Comparison with Similar Compounds
Similar Compounds
5-Methyl-5-phenylpyrimidine-2,4,6(1H,3H,5H)-trione: A similar compound with a phenyl group instead of a phenylselanyl group.
5-Methyl-5-(hexyl)pyrimidine-2,4,6(1H,3H,5H)-trione: A compound with a hexyl group instead of a phenylselanyl group.
Uniqueness
The presence of the phenylselanyl group in 5-Methyl-5-[6-(phenylselanyl)hexyl]pyrimidine-2,4,6(1H,3H,5H)-trione imparts unique chemical and biological properties. This group enhances the compound’s ability to interact with thiol groups in proteins, making it a valuable tool in biochemical research. Additionally, the phenylselanyl group can undergo specific chemical reactions that are not possible with other similar compounds.
Properties
CAS No. |
89541-33-3 |
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Molecular Formula |
C17H22N2O3Se |
Molecular Weight |
381.3 g/mol |
IUPAC Name |
5-methyl-5-(6-phenylselanylhexyl)-1,3-diazinane-2,4,6-trione |
InChI |
InChI=1S/C17H22N2O3Se/c1-17(14(20)18-16(22)19-15(17)21)11-7-2-3-8-12-23-13-9-5-4-6-10-13/h4-6,9-10H,2-3,7-8,11-12H2,1H3,(H2,18,19,20,21,22) |
InChI Key |
TYMSIJNODYIJPH-UHFFFAOYSA-N |
Canonical SMILES |
CC1(C(=O)NC(=O)NC1=O)CCCCCC[Se]C2=CC=CC=C2 |
Origin of Product |
United States |
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